molecular formula C29H28Cl2FNO2 B11462448 10-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

10-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11462448
M. Wt: 512.4 g/mol
InChI Key: PCLUCGZOGNCMQO-UHFFFAOYSA-N
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Description

10-(3,4-DICHLOROPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-DICHLOROPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 4-fluoroacetophenone in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-DICHLOROPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

10-(3,4-DICHLOROPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 10-(3,4-DICHLOROPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)(4-fluorophenyl)methanamine
  • 2-Chloro-4-fluorophenyl N-(3,4-dichlorophenyl)carbamate
  • 1-(3,4-Dichlorophenyl)-3-((4-fluorophenyl)sulfanyl)-1-propanone

Uniqueness

10-(3,4-DICHLOROPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of dichlorophenyl and fluorophenyl groups, along with the acridine core, makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C29H28Cl2FNO2

Molecular Weight

512.4 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C29H28Cl2FNO2/c1-28(2)12-21-26(23(34)14-28)25(16-5-7-17(32)8-6-16)27-22(13-29(3,4)15-24(27)35)33(21)18-9-10-19(30)20(31)11-18/h5-11,25H,12-15H2,1-4H3

InChI Key

PCLUCGZOGNCMQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC(=C(C=C4)Cl)Cl)CC(CC3=O)(C)C)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

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